11b-Hydroxyandrost-4-ene-3,17-dione

Descripción general

Descripción

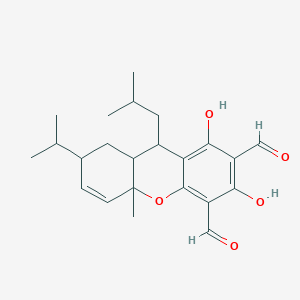

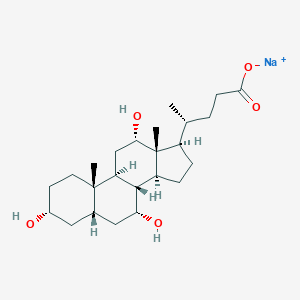

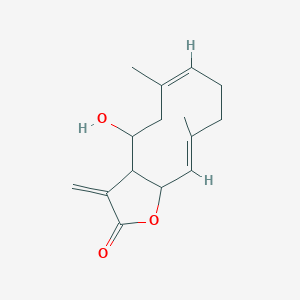

11β-Hydroxyandrost-4-ene-3,17-dione, also known as 11β-OHA4, is an endogenous, naturally occurring steroid and androgen prohormone that is produced primarily, if not exclusively, in the adrenal glands . It is closely related to adrenosterone (11-ketoandrostenedione; 11-KA4), 11-ketotestosterone (11-KT), and 11-ketodihydrotestosterone (11-KDHT), which are also produced in the adrenal glands .

Molecular Structure Analysis

The molecular formula of 11β-Hydroxyandrost-4-ene-3,17-dione is C19H26O3 . The structure is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The molecular weight of 11β-Hydroxyandrost-4-ene-3,17-dione is 302.4079 g/mol . Further physical and chemical properties are not detailed in the search results.Aplicaciones Científicas De Investigación

Biomarker for Primary Aldosteronism Subtyping

- Scientific Field: Medical Science, Endocrinology .

- Application Summary: 11β-Hydroxyandrost-4-ene-3,17-dione can be used as a biomarker for guiding primary aldosteronism subtyping in adrenal vein sampling where blood samples are taken from both adrenal glands to compare the amount of hormone made by each gland .

- Methods of Application: The method involves adrenal vein sampling, where blood samples are taken from both adrenal glands. The levels of 11β-Hydroxyandrost-4-ene-3,17-dione in these samples are then compared .

- Results or Outcomes: This method allows for the identification of the source of excess aldosterone production, which is useful in the diagnosis and treatment of primary aldosteronism .

Production of Steroid Pharmaceuticals

- Scientific Field: Biochemistry, Pharmaceutical Sciences .

- Application Summary: 11α-Hydroxyandrost-4-ene-3,17-dione (11α-HAD), a structural analog of 11β-Hydroxyandrost-4-ene-3,17-dione, is a key precursor in the syntheses of steroid pharmaceuticals, such as halogenated corticoids .

- Methods of Application: The method involves a two-step one-pot bioconversion from cheap and easily accessible natural sterols (phytosterol or cholesterol). The first stage involves the conversion of sterols into androst-4-ene-3,17-dione (AD) by a growing culture of Mycobacterium neoaurum NRRL 3805B with about 70% molar yield. In the second stage, AD is almost fully (98%) hydroxylated at the position 11α with Aspergillus ochraceus VKM F-830, or other suitable organisms, in the same bioreactor .

- Results or Outcomes: This method provides a high yield of 11α-HAD. On average, 30% (w/w) of the high-purity crystalline 11α-HAD can be obtained .

Androgen Prohormone

- Scientific Field: Biochemistry, Endocrinology .

- Application Summary: 11β-Hydroxyandrost-4-ene-3,17-dione is an endogenous, naturally occurring steroid and androgen prohormone that is produced primarily, if not exclusively, in the adrenal glands . It is closely related to adrenosterone (11-ketoandrostenedione; 11-KA4), 11-ketotestosterone (11-KT), and 11-ketodihydrotestosterone (11-KDHT), which are also produced in the adrenal glands .

- Methods of Application: The method involves the natural biosynthesis of 11β-Hydroxyandrost-4-ene-3,17-dione in the adrenal glands .

- Results or Outcomes: This prohormone plays a crucial role in the production of other androgens and estrogens in the body .

Steroid Hormone

- Scientific Field: Biochemistry, Pharmaceutical Sciences .

- Application Summary: 4-Androsten-11β-ol-3,17-dione, a structural analog of 11β-Hydroxyandrost-4-ene-3,17-dione, is a steroid hormone .

- Methods of Application: The method involves the natural biosynthesis of 4-Androsten-11β-ol-3,17-dione .

- Results or Outcomes: This steroid hormone plays a crucial role in various biological processes .

Intermediate in Steroid Biosynthesis

- Scientific Field: Biochemistry, Endocrinology .

- Application Summary: 4-androstenedione (abbreviated as A4 or Δ4-dione), also known as androst-4-ene-3,17-dione, is an endogenous weak androgen steroid hormone and intermediate in the biosynthesis of estrone and of testosterone from dehydroepiandrosterone (DHEA). It is closely related to androstenediol (androst-5-ene-3β,17β-diol) .

- Methods of Application: The method involves the natural biosynthesis of 4-androstenedione .

- Results or Outcomes: This intermediate plays a crucial role in the production of other androgens and estrogens in the body .

Steroid Hormone

- Scientific Field: Biochemistry, Pharmaceutical Sciences .

- Application Summary: 4-Androsten-11β-ol-3,17-dione is a steroid hormone. It is an analog of Androstenedione .

- Methods of Application: The method involves the natural biosynthesis of 4-Androsten-11β-ol-3,17-dione .

- Results or Outcomes: This steroid hormone plays a crucial role in various biological processes .

Propiedades

IUPAC Name |

(8S,9S,10R,11R,13S,14S)-11-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13-,14-,15+,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCUHXPGYUMQEX-GBHAUCNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801019361 | |

| Record name | 11alpha-Hydroxyandrostendione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11b-Hydroxyandrost-4-ene-3,17-dione | |

CAS RN |

564-33-0 | |

| Record name | 11alpha-Hydroxyandrostenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11alpha-Hydroxyandrostendione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11.ALPHA.-HYDROXYANDROSTENDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AX0E3RB33W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![12-Acetyl-9,13,17-trihydroxy-5,10,16,21-tetramethoxy-13-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(15),2(11),3(8),4(22),5,9,16,18(23),20-nonaene-7,19-dione](/img/structure/B211561.png)

![5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B211562.png)

![[(2E)-6-(ethoxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B211590.png)